molecular formula C18H18N2O2 B5127319 N-(5-tert-butyl-3-isoxazolyl)-1-naphthamide

N-(5-tert-butyl-3-isoxazolyl)-1-naphthamide

Cat. No. B5127319
M. Wt: 294.3 g/mol
InChI Key: JZVXVCDNHGXBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-3-isoxazolyl)-1-naphthamide (also known as SBI-0640756) is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound targets a specific protein, known as glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes.

Scientific Research Applications

SBI-0640756 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit GSK-3, a protein that is involved in the regulation of cell growth, apoptosis, and metabolism. Inhibition of GSK-3 has been linked to the prevention of cancer cell proliferation, the reduction of amyloid-beta production in Alzheimer's disease, and the improvement of insulin sensitivity in diabetes.

Mechanism of Action

SBI-0640756 is a selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 has been implicated in the regulation of cell growth, apoptosis, metabolism, and gene expression. SBI-0640756 binds to the ATP-binding site of GSK-3, preventing its activity and downstream signaling pathways. This leads to the inhibition of cancer cell proliferation, the reduction of amyloid-beta production in Alzheimer's disease, and the improvement of insulin sensitivity in diabetes.
Biochemical and Physiological Effects
SBI-0640756 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, SBI-0640756 has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (Bhat et al., 2013). In Alzheimer's disease, SBI-0640756 has been shown to reduce amyloid-beta production and improve cognitive function in mouse models (Hooper et al., 2008). In diabetes, SBI-0640756 has been shown to improve insulin sensitivity and glucose homeostasis in mouse models (Patel et al., 2008).

Advantages and Limitations for Lab Experiments

SBI-0640756 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases, which makes it a promising candidate for further research. One limitation is that its specificity for GSK-3 may affect other signaling pathways, leading to off-target effects. Another limitation is that its efficacy and safety in humans have not been fully established, which requires further clinical studies.

Future Directions

There are several future directions for research on SBI-0640756. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. This includes improving its solubility, bioavailability, and selectivity for GSK-3. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Conclusion
In conclusion, SBI-0640756 is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. The compound targets GSK-3, a protein that plays a crucial role in various cellular processes. SBI-0640756 has been extensively studied for its biochemical and physiological effects in preclinical studies. However, further research is needed to fully understand its mechanism of action and potential off-target effects. Overall, SBI-0640756 is a promising candidate for further research and development in the field of drug discovery.

Synthesis Methods

The synthesis of SBI-0640756 involves a series of chemical reactions that result in the formation of a naphthamide scaffold with an isoxazole ring and a tert-butyl group attached to it. The synthesis process has been described in detail in a research paper by researchers at the Scripps Research Institute (Bain et al., 2007). The compound can be synthesized in a multi-step process, starting with commercially available starting materials.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)15-11-16(20-22-15)19-17(21)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVXVCDNHGXBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.